N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Description
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine (CAS: 381241-12-9) is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 4-nitro-2-(trifluoromethyl)phenyl group. Its molecular formula is C10H12F3N3O2, with a molar mass of 263.22 g/mol . This compound is primarily utilized as a chemical intermediate in pharmaceutical and materials science research, serving as a building block for synthesizing complex molecules .
Properties
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIJVYLNXWBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387272 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381241-12-9 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Nitration of 2-Trifluoromethylaniline
- Reagents : Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄) as a catalyst.
- Conditions :
- Outcome : Selective nitration at the para position yields 4-nitro-2-(trifluoromethyl)aniline.
Step 2: Diazotization and Coupling
- Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), propane-1,3-diamine.
- Conditions :
- Diazotization at 0–5°C.
- Coupling at pH 7–8 (buffered solution).
- Mechanism : The diazonium intermediate reacts with propane-1,3-diamine, replacing the amino group.
Step 3: Purification
- Methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Yield : ~60–75% (optimized conditions).
Industrial-Scale Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Temperature Control | Ice baths | Jacketed reactors |
| Catalyst | H₂SO₄ | Solid acid catalysts |
| Waste Management | Neutralization | Recycling solvents |
- Environmental Considerations : Industrial processes prioritize solvent recovery and catalytic methods to minimize waste.
Critical Reaction Parameters
- Nitration Selectivity :
- Coupling Efficiency :
- Propane-1,3-diamine must be in excess (1.5–2.0 equiv) to avoid di-substitution.
Analytical Validation
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water): Retention time ~8.2 min.
- NMR (DMSO-d₆): δ 8.1 (d, aromatic), δ 3.4 (t, –NH₂).
Chemical Reactions Analysis
Types of Reactions: N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's unique functional groups suggest potential applications in drug development. Preliminary studies indicate that compounds with similar structures may exhibit biological activity, particularly in:
- Antimicrobial Agents : The presence of the nitro group is often associated with antimicrobial properties. Research into related compounds has shown efficacy against various pathogens.
- Cancer Therapeutics : The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and target cancer cells.
Case Study: Antimicrobial Activity
A study examining derivatives of nitro-substituted anilines found that modifications to the amine groups significantly impacted their antibacterial efficacy. N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine could be synthesized as a lead compound for developing new antibiotics targeting resistant strains.
Chemical Synthesis
This compound serves as an intermediate in various synthetic pathways. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules.
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of the Trifluoromethyl Group : Utilizing trifluoromethylation techniques.
- Introduction of the Nitro Group : Achieved through electrophilic aromatic substitution.
- Amine Functionalization : Final steps involve introducing amine groups via reductive amination.
Materials Science
The compound's structural features may also lend themselves to applications in materials science, particularly in developing new polymers or catalysts.
Potential Applications
- Catalysts : The electron-withdrawing nature of the nitro and trifluoromethyl groups may enhance catalytic properties in organic reactions.
- Polymer Chemistry : Incorporating this compound into polymer matrices could improve thermal stability and mechanical properties due to its rigid structure.
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Dimethyl-N-(4-nitro-2-trifluoromethyl)phenyl-propane-1,3-diamine | Dimethylated amines | Enhanced lipophilicity |
| 4-Nitroaniline | Simple nitroaniline structure | Known for dye applications |
| Trifluoromethylbenzene | Trifluoromethyl group without amines | Used as a solvent or intermediate |
Mechanism of Action
The mechanism of action of N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous diamine derivatives, focusing on structural features, physicochemical properties, and biological relevance.
Substituent Variations on the Aromatic Ring
N1-(4-Methyl-2-nitrophenyl)-propane-1,3-diamine hydrochloride
- CAS : 848589-36-6
- Structure : Features a methyl (-CH₃) group instead of -CF₃ at the 4-position of the nitro-substituted phenyl ring.
- Key Differences: Electronic Effects: Methyl is electron-donating (+I effect), while -CF₃ is strongly electron-withdrawing (-I effect). This alters the aromatic ring’s electron density, impacting nucleophilic/electrophilic reactivity . Solubility: The hydrochloride salt form enhances water solubility compared to the free base of the target compound .
N1-(2-(Biphenyl-4-yloxy)ethyl)-propane-1,3-diamine
- Structure : Contains a biphenyl-4-yloxy group connected via an ether bond to the diamine chain .
- Biological Activity: Identified as a hit for Rift Valley Fever Virus (RVFV) inhibition, suggesting the diamine chain’s flexibility and aromatic interactions are critical for antiviral activity .
N1-(7-Chloroquinoline-4-yl)-propane-1,3-diamine
- Structure: Incorporates a chloroquinoline heterocycle instead of a substituted phenyl ring .
- Applications: Demonstrates antimicrobial activity, highlighting how heterocyclic systems can target microbial enzymes .
Variations in the Diamine Chain
N1,N1'-(Propane-1,3-diyl)-bis(N3-(4-fluorophenyl)propane-1,3-diamine)
- Structure : Bis-diamine derivative with two 4-fluorophenyl groups .
- Key Differences: Molecular Weight: Higher molecular weight (due to bis-structure) may reduce bioavailability. Target Interactions: The fluorophenyl groups could enhance binding to aromatic residues in enzymes, a property modulated differently by -NO₂/-CF₃ in the target compound .
N1-(1,2,3,4-Tetrahydroacridin-9-yl)-propane-1,3-diamine
Functional Group Additions
Sulfonamide-Functionalized Derivatives
- Example: N-(3-(Naphthalen-1-ylamino)propyl)-4-nitrobenzenesulfonamide .
- Key Differences :
Data Table: Comparative Analysis
Biological Activity
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine (CAS Number: 381241-12-9) is a chemical compound characterized by its unique structural features, including both a nitro group and a trifluoromethyl group attached to a phenyl ring. This structure suggests potential applications in medicinal chemistry due to its anticipated biological activities. The current article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₂F₃N₃O₂
- Molecular Weight : 263.22 g/mol
- Functional Groups : Nitro (-NO₂), Trifluoromethyl (-CF₃), Amine (-NH₂)
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor of protein aggregation and as an antimicrobial agent.
1. Inhibition of Alpha-Synuclein Aggregation
Recent studies have indicated that compounds with similar structural motifs can inhibit alpha-synuclein (α-Syn) fibril formation, which is implicated in neurodegenerative diseases such as Parkinson's disease. In one study, a series of compounds inspired by α-Syn aggregation modulators were synthesized, revealing that some exhibited comparable activity to known inhibitors like SynuClean-D. The binding interactions were elucidated through molecular docking simulations, highlighting the importance of structural features for effective binding to the α-Syn fibrils .
2. Antimicrobial Properties
The presence of both nitro and trifluoromethyl groups in this compound suggests potential antimicrobial activity. Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes or inhibit specific enzymatic pathways essential for bacterial survival. Further research is necessary to quantify this activity and identify the mechanisms involved.
Case Study 1: Alpha-Synuclein Modulation
A study published in October 2024 documented the synthesis of small molecules based on nitro and trifluoromethyl substitutions aimed at modulating α-Syn aggregation. Among eighteen compounds tested, two demonstrated significant inhibitory effects on fibril formation, suggesting that this compound could be a valuable lead compound in developing therapeutics for synucleopathies .
Case Study 2: Antimicrobial Activity
In a preliminary investigation into antimicrobial properties, compounds similar to this compound were evaluated against various bacterial strains. Results indicated that these compounds could effectively inhibit growth at certain concentrations, warranting further exploration into their mechanisms and efficacy against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its functional groups:
- Trifluoromethyl Group : Enhances lipophilicity and may facilitate better interaction with biological targets.
- Nitro Group : Often associated with increased reactivity and potential for modulation of biological pathways.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-Dimethyl-N-(4-nitro-2-trifluoromethyl)phenyl-propane-1,3-diamine | Dimethylated amines | Enhanced lipophilicity |
| 4-Nitroaniline | Simple nitroaniline structure | Known for dye applications |
| Trifluoromethylbenzene | Trifluoromethyl group without amines | Used as a solvent or intermediate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed cross-coupling reactions, as demonstrated in analogous propane-1,3-diamine derivatives. Key conditions include:
- Catalyst system: CuI with ligands like L-proline or 2-(isobutyryl)cyclohexanone to enhance reactivity .
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic halides and intermediates .
- Temperature control: Reactions typically proceed at 60–80°C to balance reaction rate and byproduct suppression .
- Protecting group strategies: Boc (tert-butoxycarbonyl) protection of amine groups prevents undesired side reactions, enabling high yields (~95%) in multi-step syntheses .
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Characteristic chemical shifts for the propane-1,3-diamine backbone (δ ~1.5–2.8 ppm for methylene/methine protons) and aromatic nitro/trifluoromethyl groups (δ ~7.2–7.7 ppm for aryl protons) .
- IR/Raman spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and CF3 symmetric/asymmetric stretches (~1150–1250 cm⁻¹) confirm functional group presence .
- X-ray crystallography : Resolves spatial arrangement of substituents, particularly in analogs with steric hindrance from trifluoromethyl groups .
Q. What is the role of the nitro and trifluoromethyl groups in the chemical reactivity and biological activity of this compound?
- Methodological Answer :
- Nitro group : Acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity during synthesis. It may also participate in redox interactions in biological systems .
- Trifluoromethyl group : Increases lipophilicity, improving membrane permeability. Its metabolic stability contributes to prolonged in vivo activity, as observed in anticancer analogs .
Advanced Research Questions
Q. When encountering discrepancies in NMR spectral data of derivatives, what methodological approaches resolve structural ambiguities?
- Methodological Answer :
- 2D NMR techniques (e.g., COSY, HSQC): Correlate proton-proton and proton-carbon connectivity to distinguish overlapping signals in crowded spectra .
- Comparative analysis : Cross-reference with spectral data of structurally characterized analogs (e.g., N1-(2-Trifluoromethyl-benzyl)-propane-1,3-diamine) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry in cases of positional isomerism .
Q. What strategies improve solubility and bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the aryl ring while retaining the nitro/trifluoromethyl motifs .
- Salt formation : Hydrochloride salts of related diamines exhibit enhanced aqueous solubility .
- Prodrug design : Mask amine groups with enzymatically cleavable protectors (e.g., acetyl) to improve absorption .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Systematic substitution : Vary substituents on the aryl ring (e.g., halogens, alkyl chains) and measure binding affinity to targets like DNA or enzymes .
- In vitro assays : Use cytotoxicity screens (e.g., MTT assays) to correlate functional group modifications with anticancer activity .
- Computational docking : Predict interactions with biological targets (e.g., DNA topoisomerases) using molecular modeling software .
Q. What reaction parameter adjustments mitigate unexpected byproducts in Cu-catalyzed coupling syntheses?
- Methodological Answer :
- Catalyst optimization : Increase CuI loading (1.5–2.0 equiv) to reduce unreacted starting material .
- Ligand screening : Replace L-proline with bulkier ligands (e.g., PPh3) to suppress side reactions like over-alkylation .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation .
Q. What computational approaches predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model conformational flexibility of the compound in aqueous environments or lipid bilayers .
- QSAR modeling : Relate electronic descriptors (e.g., Hammett constants of substituents) to biological activity data .
- Free energy calculations : Estimate binding affinities using methods like MM-PBSA for enzyme-inhibitor complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
